molecular formula C12H10N2O B14130473 (Z)-N-hydroxy-1-phenyl-1-(pyridin-3-yl)methanimine CAS No. 14178-32-6

(Z)-N-hydroxy-1-phenyl-1-(pyridin-3-yl)methanimine

Cat. No.: B14130473
CAS No.: 14178-32-6
M. Wt: 198.22 g/mol
InChI Key: FGZWUGRXNSVUEQ-OWBHPGMISA-N
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Description

(Z)-N-hydroxy-1-phenyl-1-(pyridin-3-yl)methanimine is a chemical compound that belongs to the class of organic compounds known as imines. These compounds are characterized by the presence of a carbon-nitrogen double bond. The (Z)-configuration indicates the specific geometric arrangement of the substituents around the double bond, which can influence the compound’s chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of pyridine-3-carboxaldehyde with phenylhydroxylamine under acidic conditions to yield the desired imine compound . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the reaction temperature is maintained at around room temperature to slightly elevated temperatures.

Industrial Production Methods

Industrial production of (Z)-N-hydroxy-1-phenyl-1-(pyridin-3-yl)methanimine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(Z)-N-hydroxy-1-phenyl-1-(pyridin-3-yl)methanimine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the imine group to an amine group.

    Substitution: The phenyl and pyridinyl groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oximes, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the phenyl or pyridinyl rings.

Mechanism of Action

The mechanism of action of (Z)-N-hydroxy-1-phenyl-1-(pyridin-3-yl)methanimine involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity . Additionally, the compound’s ability to undergo redox reactions can modulate cellular oxidative stress levels, impacting various signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    (E)-N-hydroxy-1-phenyl-1-(pyridin-3-yl)methanimine: The (E)-isomer has a different geometric arrangement, which can affect its reactivity and biological activity.

    N-hydroxy-1-phenyl-1-(pyridin-2-yl)methanimine: This compound has a different position of the pyridinyl group, leading to variations in its chemical properties.

    N-hydroxy-1-phenyl-1-(pyridin-4-yl)methanimine: Another positional isomer with distinct chemical behavior.

Uniqueness

(Z)-N-hydroxy-1-phenyl-1-(pyridin-3-yl)methanimine is unique due to its specific (Z)-configuration and the position of the pyridinyl group. These structural features contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications .

Properties

CAS No.

14178-32-6

Molecular Formula

C12H10N2O

Molecular Weight

198.22 g/mol

IUPAC Name

(NZ)-N-[phenyl(pyridin-3-yl)methylidene]hydroxylamine

InChI

InChI=1S/C12H10N2O/c15-14-12(10-5-2-1-3-6-10)11-7-4-8-13-9-11/h1-9,15H/b14-12-

InChI Key

FGZWUGRXNSVUEQ-OWBHPGMISA-N

Isomeric SMILES

C1=CC=C(C=C1)/C(=N/O)/C2=CN=CC=C2

Canonical SMILES

C1=CC=C(C=C1)C(=NO)C2=CN=CC=C2

Origin of Product

United States

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